molecular formula C21H27N3O3 B5344932 N-(2,4-dimethoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide

Cat. No.: B5344932
M. Wt: 369.5 g/mol
InChI Key: YILKQZIQRNKLFE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethoxyphenyl group and a 4-methylbenzyl group

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-16-4-6-17(7-5-16)15-23-10-12-24(13-11-23)21(25)22-19-9-8-18(26-2)14-20(19)27-3/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILKQZIQRNKLFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions. The next step involves the introduction of the 2,4-dimethoxyphenyl group and the 4-methylbenzyl group through nucleophilic substitution reactions. These reactions are often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Sodium hydride, potassium carbonate

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may result in the formation of simpler, more reduced molecules.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, within the body. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved in these interactions depend on the specific application and context of the research.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-4-(4-methylbenzyl)-1-piperazinecarboxamide can be compared with other similar compounds, such as:

    N-(2,4-dimethoxyphenyl)-4-benzylpiperazine: This compound lacks the 4-methyl group on the benzyl ring, which may affect its chemical and biological properties.

    N-(2,4-dimethoxyphenyl)-4-(4-chlorobenzyl)piperazine: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are of interest in various fields of research.

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